Enantiomeric Purity: (2S,3S) vs. Racemic 3-Fluoro-2-methylazetidine
The (2S,3S) isomer is supplied with a defined absolute configuration and an enantiomeric purity of ≥98% (as determined by chiral HPLC), whereas the racemic mixture (CAS 1638920-52-1) presents a 1:1 mixture of all four stereoisomers. For target-based assays requiring a specific enantiomer, the racemate can exhibit reduced potency or confounded activity readouts .
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | ≥98% (single enantiomer) |
| Comparator Or Baseline | Racemic 3-fluoro-2-methylazetidine: 0% ee (1:1 mixture of enantiomers) |
| Quantified Difference | ≥98% ee advantage |
| Conditions | Chiral HPLC analysis (vendor specification) |
Why This Matters
For programs developing stereospecific inhibitors, the availability of a defined enantiomer eliminates the need for costly and time-consuming chiral separation, directly accelerating medicinal chemistry timelines.
